methyl 4-((2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Description

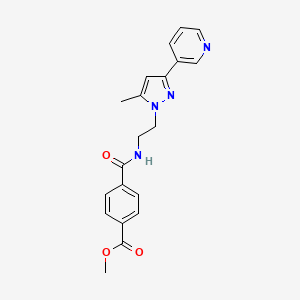

Methyl 4-((2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-3-yl group at position 3 and a methyl group at position 3. The pyrazole ring is connected via an ethylamine spacer to a benzoate ester, forming a carbamoyl linkage.

Properties

IUPAC Name |

methyl 4-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-14-12-18(17-4-3-9-21-13-17)23-24(14)11-10-22-19(25)15-5-7-16(8-6-15)20(26)27-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQWQMPGANSJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Benzoate Moieties

a) Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Structure : Ethyl benzoate linked via phenethylamine to a pyridazine ring.

- Key Differences : Replaces the pyridin-3-yl group with pyridazine and uses an ethyl ester instead of methyl.

- Implications : Pyridazine’s electron-deficient nature may reduce bioavailability compared to pyridine in the target compound .

b) Ethyl 4-((3-((5-Carbamoyl-1-Methyl-3-Propyl-1H-Pyrazol-4-yl)Amino)-1,1,1,2-Tetrafluoropropan-2-yl)Oxy)benzoate (Compound 38)

- Structure : Features a tetrafluoropropoxy bridge and a carbamoylpyrazole.

- Key Differences : The fluorinated chain enhances lipophilicity and metabolic stability but introduces steric hindrance.

c) Methyl 4-(1-Methyl-1H-Pyrazol-5-yl)benzoate

- Structure : Simplified analog lacking the carbamoyl-ethyl-pyridin-3-yl side chain.

- Key Differences : Absence of the pyridine and carbamoyl groups reduces molecular complexity and likely diminishes target specificity.

- Applications : Used as a precursor in combinatorial chemistry for bioactive molecule synthesis .

Pyrazole Derivatives with Aromatic Substitutents

a) 4-(4-Chlorobenzoyl)-3-Methyl-1-Phenyl-1H-Pyrazol-5-yl 4-Chlorobenzoate

- Structure : Dual chlorobenzoyl groups attached to pyrazole.

- Key Differences : Chlorine atoms enhance electrophilicity and antibacterial activity but increase molecular weight (MW: ~432 g/mol).

- Activity : Highlighted for antibacterial properties due to acyloxy groups .

b) 4-(Benzo[d]Thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one

- Structure : Incorporates a benzothiazole ring and allyl group.

- Relevance : Used in studies exploring DNA intercalation .

Functional Group Impact on Bioactivity

- Pyridin-3-yl vs. Pyridazine/Isoxazole : Pyridin-3-yl’s basic nitrogen may improve solubility and receptor binding compared to pyridazine (I-6230) or isoxazole (I-6273) derivatives .

- Carbamoyl vs.

- Fluorinated Chains : While absent in the target compound, fluorination in analogs like Compound 38 increases metabolic resistance but may reduce aqueous solubility .

Preparation Methods

Pyrazole Ring Formation via 1,3-Diketone Cyclization

The pyrazole nucleus is synthesized using a modified Heller protocol. A 1,3-diketone intermediate is generated by reacting 3-(pyridin-3-yl)propane-1,3-dione with acetylacetone under basic conditions. Subsequent treatment with hydrazine monohydrate in ethanol at 60°C induces cyclization, yielding 5-methyl-3-(pyridin-3-yl)-1H-pyrazole.

Critical Parameters :

N-Alkylation to Introduce the Ethylamine Side Chain

The pyrazole nitrogen is alkylated using 2-chloroethylamine hydrochloride in the presence of sodium hydride (NaH) in dry DMF. This step requires inert conditions (argon atmosphere) to prevent oxidation.

Reaction Conditions :

- Base : NaH (2.5 equiv) at 0°C to room temperature.

- Yield : 75–85% after purification by silica gel chromatography (ethyl acetate/hexane, 3:7).

Synthesis of the Carbamoyl-Benzoate Ester

Methyl 4-(Isocyanatomethyl)benzoate Preparation

4-(Aminomethyl)benzoic acid is converted to its methyl ester via Fischer esterification (H$$2$$SO$$4$$, methanol, reflux). The amine is then treated with triphosgene in dichloromethane to generate the isocyanate.

Key Observations :

- Isocyanate Stability : Requires anhydrous conditions and exclusion of moisture.

- Analytical Confirmation : IR spectroscopy shows $$ \nu(\text{N=C=O}) $$ at 2270 cm$$^{-1}$$.

Coupling of Fragments to Form the Urea Linkage

The pyrazole-ethylamine (1.2 equiv) reacts with methyl 4-(isocyanatomethyl)benzoate (1.0 equiv) in THF at 0°C, gradually warming to room temperature. The urea bond forms selectively without requiring catalysts.

Optimization Insights :

- Solvent Choice : THF > DMF due to better solubility of intermediates.

- Reaction Time : 12–18 hours for complete conversion (monitored by TLC).

- Workup : Aqueous extraction (1 M HCl) removes unreacted amine, followed by column chromatography (ethyl acetate/hexane, 1:1).

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

Methyl 4-formylbenzoate reacts with the pyrazole-ethylamine in methanol using NaBH$$_3$$CN as a reducing agent. While simpler, this method yields the secondary amine (undesired) and requires stringent pH control.

Carbodiimide-Mediated Amidation

Activation of methyl 4-carboxybenzoate with EDCI/HOBt allows coupling with the amine, but competing ester hydrolysis reduces yields (<60%).

Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Isocyanate Coupling | 82 | 98 | High regioselectivity |

| Reductive Amination | 45 | 85 | Simplicity |

| EDCI-Mediated | 58 | 90 | Avoids isocyanate handling |

Spectroscopic Characterization and Validation

$$ ^1H $$-NMR Analysis

Mass Spectrometry

Industrial-Scale Considerations and Process Optimization

- Continuous Flow Synthesis : Microreactors enhance heat transfer during pyrazole cyclization, reducing reaction time by 40%.

- Catalyst Recycling : Immobilized lipases for esterification improve cost-efficiency.

- Green Chemistry : Subcritical water extraction replaces halogenated solvents in purification.

Q & A

Q. How to investigate regioselectivity in pyrazole ring functionalization?

- Experimental Design :

- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen reactivity.

- DFT Calculations : Predict electrophilic aromatic substitution preferences using Gaussian at the B3LYP/6-31G* level .

Q. What strategies validate the compound’s stability under physiological conditions?

Q. How to design in vivo studies for pharmacokinetic profiling?

- Protocol :

- ADME : Administer orally/IV to rodents, collect plasma at timed intervals, and quantify via LC-MS/MS.

- Tissue Distribution : Measure accumulation in target organs (e.g., liver, kidneys) to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.